

Application Note: Quantification of Lennoxamine in Human Plasma by LC-MS/MS

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Introduction

Lennoxamine is a novel therapeutic agent under investigation for its potential pharmacological effects. To support preclinical and clinical development, a robust and sensitive bioanalytical method is required for the accurate quantification of **Lennoxamine** in biological matrices. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of **Lennoxamine** in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput, sensitivity, and selectivity, making it suitable for pharmacokinetic and toxicokinetic studies.

Analytical Method

The quantification of **Lennoxamine** was performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. The method involves a protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 reverse-phase column and detection by mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

- Lennoxamine reference standard
- Lennoxamine-d4 (internal standard, IS)



- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- HPLC System: Agilent 1260 Infinity II or equivalent
- Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent
- Analytical Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 3.5 μm) or equivalent

Experimental Protocols Standard and Quality Control (QC) Sample Preparation

- Stock Solutions (1 mg/mL): Prepare stock solutions of Lennoxamine and Lennoxamine-d4
 (IS) in methanol.
- Working Solutions: Prepare serial dilutions of the Lennoxamine stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples at various concentrations.
- Spiking into Plasma: Spike the working solutions into blank human plasma to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Sample Preparation (Protein Precipitation)

- To 50 μL of plasma sample (standard, QC, or unknown), add 150 μL of the internal standard working solution (Lennoxamine-d4 in acetonitrile).
- Vortex the mixture for 30 seconds to precipitate proteins.



- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a clean 96-well plate or autosampler vial.
- Inject 5 μ L of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |
|--------------------|--|
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 3.5 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 μL |
| Column Temperature | 40°C |

Table 2: Mass Spectrometric Conditions



| Parameter | Lennoxamine | Lennoxamine-d4 (IS) |
|-----------------------------|--|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition | Hypothetical m/z 285.2 -> 154.1 | Hypothetical m/z 289.2 -> 158.1 |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 25 eV | 25 eV |
| Curtain Gas | 30 psi | 30 psi |
| Ion Source Gas 1 | 50 psi | 50 psi |
| Ion Source Gas 2 | 50 psi | 50 psi |
| IonSpray Voltage | 5500 V | 5500 V |
| Temperature | 500°C | 500°C |

Data Presentation

The method was validated according to regulatory guidelines. A summary of the quantitative data is presented in Table 3.

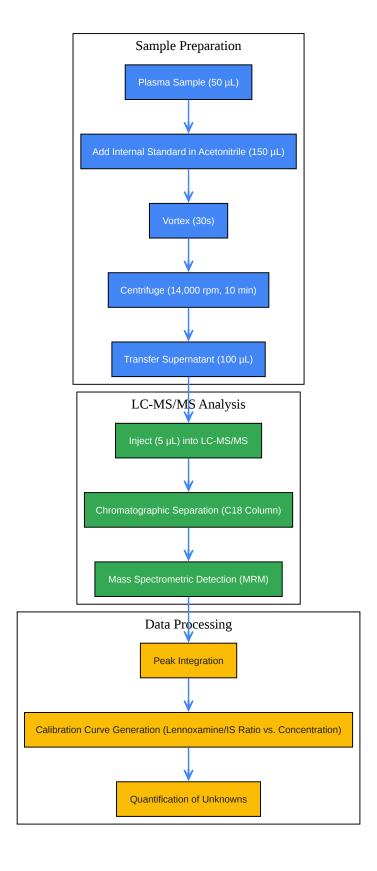
Table 3: Summary of Quantitative Validation Data for Lennoxamine in Human Plasma



| Parameter | Result |
|---|----------------|
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85% - 115% |
| Precision (at LLOQ, LQC, MQC, HQC) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Stable |

Mandatory Visualization





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Caption: Experimental workflow for the quantification of **Lennoxamine** in human plasma.



Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of **Lennoxamine** in human plasma. The simple sample preparation procedure and short run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method is well-suited to support the drug development program for **Lennoxamine**.

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